molecular formula C12H22ClN3O4S B2645480 2-chloro-N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]propanamide CAS No. 2411273-68-0

2-chloro-N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]propanamide

Cat. No.: B2645480
CAS No.: 2411273-68-0
M. Wt: 339.84
InChI Key: OPFIPMFZFXEHPI-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]propanamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidine ring, a morpholine sulfonyl group, and a chloropropanamide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the morpholine sulfonyl group, and finally, the chloropropanamide moiety. Common reagents used in these reactions include piperidine, morpholine, sulfonyl chloride, and chloropropanamide. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

2-chloro-N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide
  • 1-(morpholine-4-sulfonyl)piperidin-3-amine hydrochloride
  • 1-chloro-3-(morpholin-4-yl)isoquinoline

Uniqueness

2-chloro-N-[1-(morpholine-4-sulfonyl)piperidin-3-yl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(1-morpholin-4-ylsulfonylpiperidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClN3O4S/c1-10(13)12(17)14-11-3-2-4-16(9-11)21(18,19)15-5-7-20-8-6-15/h10-11H,2-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFIPMFZFXEHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCN(C1)S(=O)(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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